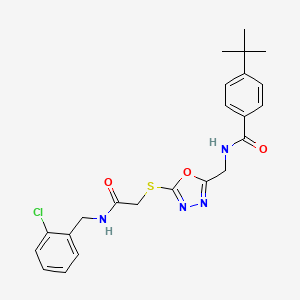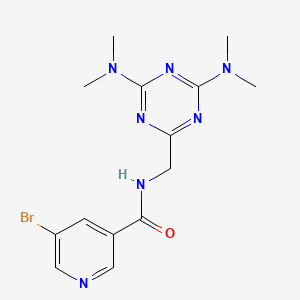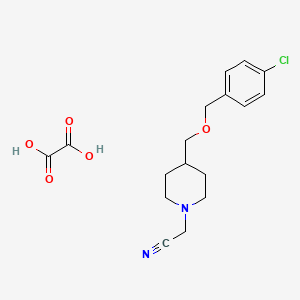
(2-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanone” is a chemical compound with the molecular formula C12H13FO2 . It’s also known by other synonyms such as “4-(2-fluorobenzoyl)oxane” and "(2-fluorophenyl)-(oxan-4-yl)methanone" .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are not explicitly mentioned in the available resources. Chemical reactions can be analyzed using techniques like bond-electron matrices , but specific reactions involving this compound are not detailed.Aplicaciones Científicas De Investigación
Direct α-Fluorination of Ketones
One notable application in scientific research is the direct α-fluorination of ketones, which has been enabled using N-F reagents. This method allows for the regiospecific fluorofunctionalization of the u-carbonyl position in ketones without prior activation. Such a process could potentially be applied to compounds like (2-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanone for the synthesis of α-fluoro derivatives, which are valuable in medicinal chemistry and material science due to their unique reactivity and biological activity (Stavber, Jereb, & Zupan, 2002).
Synthesis and Structural Analysis
The synthesis of boric acid ester intermediates with benzene rings, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, and analysis through FTIR, NMR, and X-ray diffraction showcases the importance of structural elucidation in the development of new compounds. The use of density functional theory (DFT) for conformational analysis underlines the significance of computational methods in understanding the physicochemical properties of such molecules. This approach is crucial for designing molecules with desired properties, including those similar to this compound (Huang et al., 2021).
Light-Induced Tetrazole-Quinone 1,3-Dipolar Cycloaddition
Research on the microscopic mechanism of light-induced tetrazole-quinone 1,3-dipolar cycloaddition has revealed a green and efficient method for synthesizing pyrazole-fused quinones. This process involves the generation of active intermediates upon ultraviolet light excitation, leading to highly efficient reactions. Such studies provide insights into photoinduced reactions and could inform the development of novel synthetic methods for compounds like this compound and its derivatives (He et al., 2021).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of (2-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanone are currently unknown. This compound is a derivative of tetrahydropyran , a structural motif present in many natural products
Mode of Action
It’s known that tetrahydropyran derivatives can interact with various biological targets . The fluorophenyl group may also influence the compound’s interaction with its targets, potentially enhancing binding affinity or selectivity .
Biochemical Pathways
Tetrahydropyran derivatives have been implicated in a variety of biological activities , suggesting that they may interact with multiple pathways
Pharmacokinetics
For instance, fluorine atoms can enhance the metabolic stability of pharmaceuticals , and tetrahydropyran is a common motif in bioactive natural products .
Result of Action
Given the structural similarity to other bioactive tetrahydropyran derivatives , it’s plausible that this compound may have similar effects
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with biological targets
Propiedades
IUPAC Name |
(2-fluorophenyl)-(oxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO2/c13-11-4-2-1-3-10(11)12(14)9-5-7-15-8-6-9/h1-4,9H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUMAVRTLFJNAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(3-Ethylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2892175.png)
![3,4-dihydro-2(1H)-isoquinolinyl(thieno[2,3-b]quinolin-2-yl)methanone](/img/structure/B2892176.png)
![2-(4-(4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol](/img/structure/B2892177.png)

![(1R,2S)-2-[1-(2-Methylpropyl)pyrazol-4-yl]cyclopropan-1-amine;dihydrochloride](/img/structure/B2892182.png)
![(NE)-N-[2-methyl-1-[4-[2-(4-nitrophenoxy)ethoxy]phenyl]propylidene]hydroxylamine](/img/structure/B2892185.png)



![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)naphthalene-2-carboxamide](/img/structure/B2892191.png)

![(E)-N-[Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2892194.png)


